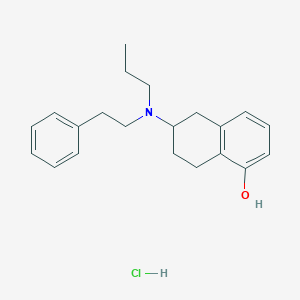

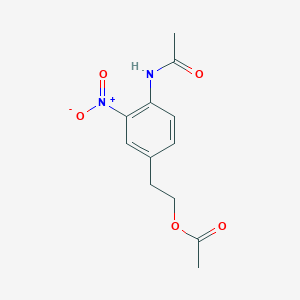

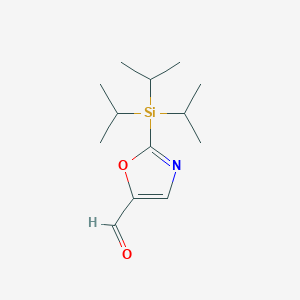

![molecular formula C16H24O3P2 B1600426 (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride CAS No. 505092-86-4](/img/structure/B1600426.png)

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride

Overview

Description

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride is a complex organic compound. It is related to maleic anhydride, a well-known compound used in various chemical reactions . Maleic anhydride is an organic compound with the formula C2H2(CO)2O and is the acid anhydride of maleic acid . It is a colorless or white solid with an acrid odor .

Synthesis Analysis

The synthesis of similar compounds often involves the Diels-Alder reaction . This reaction is enormously useful for synthetic organic chemists, not only because ring-forming reactions are useful in general but also because in many cases two new stereocenters are formed, and the reaction is inherently stereospecific . A particularly rapid Diels-Alder reaction takes place between cyclopentadiene and maleic anhydride .Molecular Structure Analysis

The molecular structure of(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride can be analyzed using various techniques. The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the dienophile is preserved in the Diels-Alder product . The “outside” groups on the diene end up on the same face of the new six-membered ring, as do the “inside” groups . Chemical Reactions Analysis

The Diels-Alder reaction is a key reaction involved in the chemical reactions of(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride. This reaction always has the same pattern of bonds that form and break. Three pi bonds are broken, and two sigma bonds (and a pi bond) are formed . The result is a new six-membered ring . Physical And Chemical Properties Analysis

The physical and chemical properties of(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride would be similar to those of its related compounds. For instance, maleic anhydride is a colorless or white solid with an acrid odor . It is produced industrially on a large scale for applications in coatings and polymers .

Mechanism of Action

Safety and Hazards

The safety and hazards of (-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride would be expected to be similar to those of maleic anhydride. Maleic anhydride may cause harm if swallowed and can cause severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It can also cause damage to organs through prolonged or repeated exposure .

properties

IUPAC Name |

3,4-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]furan-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O3P2/c1-9-5-6-10(2)20(9)13-14(16(18)19-15(13)17)21-11(3)7-8-12(21)4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQHMFJKKVZGWDC-DDHJBXDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(P1C2=C(C(=O)OC2=O)P3C(CCC3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](P1C2=C(C(=O)OC2=O)P3[C@@H](CC[C@H]3C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452792 | |

| Record name | 3,4-Bis(2R,5R)(2,5-dimethylphospholan-1-yl)furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(-)-2,3-Bis[(2R,5R)-2,5-dimethylphospholano]maleic anhydride | |

CAS RN |

505092-86-4 | |

| Record name | 3,4-Bis(2R,5R)(2,5-dimethylphospholan-1-yl)furan-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

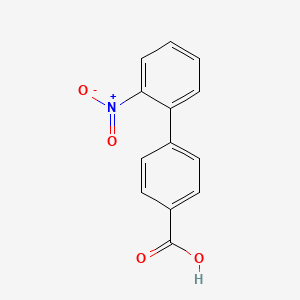

![[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-](/img/structure/B1600350.png)

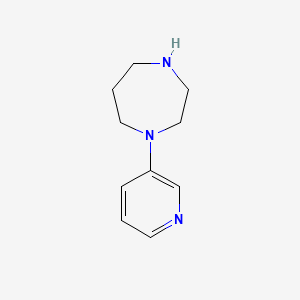

![2,6-Bis[(4R,5R)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B1600353.png)